5-(2-Chloroacetyl)-2-hydroxybenzamide

Descripción

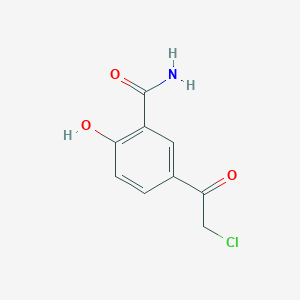

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-chloroacetyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCLWVZHYTUYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Chloroacetylated Benzamide (B126) Scaffolds

The creation of chloroacetylated benzamide scaffolds, such as 5-(2-Chloroacetyl)-2-hydroxybenzamide, relies on established and versatile chemical reactions. These pathways can be broadly categorized by the formation of the amide bond and the introduction of the chloroacetyl group.

A primary method for the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate amine with chloroacetyl chloride. researchgate.netgoogle.com This reaction is a form of acylation where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. google.com Solvents commonly used for this type of reaction include dichloromethane (B109758), chloroform (B151607), or dimethylformamide (DMF). google.comgoogle.com The reaction can also be performed under Schotten-Baumann conditions, utilizing a two-phase system of water and an organic solvent with a base like sodium hydroxide (B78521) to neutralize the acid.

In a specific procedure for synthesizing this compound, 2-hydroxybenzamide is dissolved in a solvent like dichloromethane or chloroform at a cool temperature, typically between 0-5°C. google.com Chloroacetyl chloride is then added dropwise. google.com A base, such as pyridine, is introduced to the reaction mixture to neutralize the generated HCl, which helps to drive the reaction to completion. google.com The mixture is then typically stirred at room temperature for several hours to ensure the reaction is complete. google.com

The 2-hydroxybenzamide (salicylamide) core is a crucial precursor for the synthesis of this compound. This core structure is commonly synthesized from salicylic (B10762653) acid or its derivatives.

A classical approach involves the reaction of a salicylic acid derivative with an appropriate amine. researchgate.net For instance, substituted salicylic acid can be refluxed with an amine in a solvent like chlorobenzene (B131634) in the presence of a condensing agent such as phosphorus trichloride (B1173362) for several hours. researchgate.net Another method involves the conversion of salicylic acid to an acid chloride, such as salicyloyl chloride, by reacting it with thionyl chloride. epo.org The resulting acid chloride can then be reacted with ammonia (B1221849) or an amine to form the corresponding salicylamide (B354443).

The direct amidation of salicylic acid can also be achieved. One method involves heating salicylic acid with urea (B33335) and a boric acid catalyst to a high temperature (around 180°C) for a couple of hours. researchgate.net The resulting product is then treated with aqueous ammonia, boiled, and then acidified with a strong acid like hydrochloric acid to precipitate the salicylamide. researchgate.net

Furthermore, lower alkyl esters of salicylic acid, such as methyl salicylate (B1505791), can be reacted with ammonia to produce salicylamide. google.com This ammonolysis reaction is often carried out under pressure and at elevated temperatures, between 30°C and 70°C, and may involve the use of aqueous ammonia. google.com

Reaction Mechanisms and Chemical Transformations Relevant to Synthesis

The primary reaction mechanism for the synthesis of this compound from salicylamide is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. In this reaction, the acylating agent is chloroacetyl chloride, and the aromatic ring is the salicylamide. The hydroxyl group on the salicylamide ring is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent amide group, the acylation predominantly occurs at the para position (position 5). The reaction is catalyzed by a Lewis acid, which polarizes the C-Cl bond of the chloroacetyl chloride, making the carbonyl carbon more electrophilic and generating an acylium ion or a complex that acts as the electrophile. youtube.comnih.gov A base is often used to neutralize the HCl produced during the reaction, which shifts the equilibrium towards the product. google.com

The synthesis of the 2-hydroxybenzamide precursor from salicylic acid and an amine typically proceeds through a nucleophilic acyl substitution mechanism. If salicylic acid is first converted to an acid chloride, the amine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and eliminates a chloride ion. When using a condensing agent like phosphorus trichloride, it is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Advanced Synthetic Strategies and Yield Optimization Techniques

To improve the efficiency, yield, and environmental friendliness of the synthesis of chloroacetylated benzamides and their precursors, several advanced strategies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. researchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields compared to conventional heating methods. researchgate.netresearchgate.net For example, the synthesis of salicylamide derivatives from phenols and isocyanates can be efficiently carried out using microwave-assisted BCl3-mediated coupling, with optimal conditions found to be 140°C for 10 minutes. researchgate.net Microwave-assisted synthesis of N'-benzylidene salicylic acid hydrazides from methyl salicylate and hydrazine (B178648) hydrate (B1144303) has also been reported to be rapid and high-yielding. researchgate.net Similarly, the reaction of methyl salicylate with various diols, diamines, and amino alcohols to form mono- and bis-derivatives of salicylic acid can be effectively induced by microwave irradiation.

The use of ionic liquids as both catalysts and solvents is another advanced strategy. For the Friedel-Crafts acylation of salicylamide, Lewis acidic ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl3) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl3) have been shown to be effective. These ionic liquids can replace traditional hazardous solvents like nitrobenzene (B124822) and catalysts like anhydrous AlCl3, leading to higher yields (up to 89.2% in one study) and a greener synthetic process.

For the synthesis of the 2-hydroxybenzamide precursor, a method involving the reaction of a C4 or higher alkyl ester of salicylic acid with an amine in alcohol has been patented as a fast, high-yield process. This method can be followed by alkylation and decarboxylation steps.

Analytical and Spectroscopic Techniques for Structural Elucidation and Confirmation

The structural confirmation of this compound and related compounds relies on a combination of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the protons of the amide and hydroxyl groups. The aromatic protons will appear as a set of signals in the downfield region (typically 6.9-8.2 ppm), with their splitting patterns and coupling constants revealing their substitution pattern on the benzene (B151609) ring. google.com The methylene protons (CH₂Cl) of the chloroacetyl group are expected to appear as a singlet further upfield. google.com The amide (CONH₂) and hydroxyl (OH) protons will also present as singlets, although their chemical shifts can be variable and they may exchange with deuterium (B1214612) in D₂O. google.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. It will show distinct peaks for the carbonyl carbons of the amide and acetyl groups, the carbon attached to the chlorine atom, and the aromatic carbons. google.com The chemical shifts of these carbons are indicative of their chemical environment.

Below is a table summarizing the predicted and reported NMR data for this compound.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic H | 8.18 | d | 2.4 | ArH |

| Aromatic H | 7.49 | dd | 8.8, 2.4 | ArH |

| Aromatic H | 6.92 | d | 8.8 | ArH |

| Methylene H | 4.78 | s | CH₂Cl | |

| Amide H | 2.45 | s | CONH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl C | 169.8 | C=O (acetyl) |

| Carbonyl C | 165.4 | CONH₂ |

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands that confirm the compound's structure. The key vibrational frequencies are associated with the N-H bonds of the amide, the two distinct carbonyl (C=O) groups (one from the amide and one from the acetyl group), and the carbon-chlorine (C-Cl) bond.

A summary of the significant peaks observed in the FT-IR spectrum is provided below.

| Wavenumber (cm⁻¹) | Assignment |

| 3340 | N–H stretching vibration of the primary amide |

| 1680 | C=O stretching vibration of the amide carbonyl |

| 1645 | C=O stretching vibration of the acetyl carbonyl |

| 690 | C–Cl stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. The technique confirms the compound's identity by measuring its mass-to-charge ratio (m/z).

The molecular formula of the compound is C₉H₈ClNO₃, which corresponds to a calculated molecular weight of approximately 213.62 g/mol . nih.gov High-resolution mass spectrometry (HRMS) offers a more precise measurement, confirming the exact mass of the molecular ion. For this compound, the protonated molecule [M+H]⁺ has been observed, providing strong evidence for the compound's successful synthesis and purity.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈ClNO₃ | simsonpharma.com |

| Molecular Weight | 213.62 g/mol | nih.gov |

| Exact Mass | 213.0192708 Da | nih.gov |

| HRMS (m/z) | 213.0294 [M+H]⁺ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated theoretical values derived from the molecular formula, the purity and empirical formula of the synthesized compound can be verified.

For this compound, with a molecular formula of C₉H₈ClNO₃, the theoretical elemental composition can be calculated as follows. nih.govsimsonpharma.com

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 50.60 |

| Hydrogen | H | 3.77 |

| Chlorine | Cl | 16.59 |

| Nitrogen | N | 6.56 |

| Oxygen | O | 22.47 |

Biological Activity and Pharmacological Potential: in Vitro Mechanistic Investigations

Mechanisms of Enzyme Inhibition and Protein Interactions

The biological activity of 5-(2-Chloroacetyl)-2-hydroxybenzamide is largely attributed to its distinct structural features, which allow for specific interactions with biological targets. The molecule possesses a chloroacetyl group and a hydroxybenzamide core, which contribute to its capacity for enzyme inhibition and receptor modulation.

The chloroacetyl group is a key functional component of this compound, acting as an electrophile, a species deficient in electrons. researchgate.net This moiety has the capacity to form strong, irreversible covalent bonds with electron-rich, or nucleophilic, sites on proteins. nih.gov In biological systems, the side chains of certain amino acids, such as cysteine, histidine, and lysine (B10760008), are common nucleophiles. researchgate.net The thiol group of cysteine is a particularly frequent target for electrophiles like the chloroacetyl group. researchgate.netmdpi.com

This covalent modification is a form of targeted covalent inhibition, where the inhibitor forms a permanent bond with the target protein, often leading to its inactivation. nih.gov The formation of this bond is typically much stronger than the reversible interactions seen with non-covalent inhibitors. nih.gov The reactivity of the chloroacetyl group allows it to serve as a "warhead" that, upon initial non-covalent binding of the inhibitor to the protein, can be precisely positioned to react with a nearby nucleophilic residue. nih.gov This mechanism can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors. mdpi.com The hydroxyl group on the benzamide (B126) ring can further contribute to the binding affinity of the compound to its molecular targets through hydrogen bonding interactions.

By covalently modifying and inhibiting specific enzymes or proteins, this compound and related compounds can modulate various biological pathways. For instance, related benzamide compounds have been shown to interfere with critical metabolic pathways. nih.gov One such example is the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanylate nucleotides, which are essential for DNA and RNA synthesis. nih.gov

Furthermore, compounds with similar reactive moieties that target enzymes like Protein Arginine Deiminase 4 (PAD4) can influence fundamental cellular processes. nih.gov PAD4 is involved in gene regulation, cell differentiation, and the expression of inflammatory cytokines. nih.gov Inhibition of such an enzyme can, therefore, have significant downstream effects on these complex cellular activities. nih.gov Derivatives of the core salicylamide (B354443) structure have also been noted for their ability to inhibit key oncogenic signaling pathways.

While direct studies on this compound's effect on Peptidylarginine Deiminase 4 (PAD4) are not specified, the enzyme serves as a well-characterized target for structurally related compounds containing a chloroacetyl or similar haloacetamidine warhead. nih.govnih.gov PAD4 is a calcium-dependent enzyme that converts arginine residues in proteins to citrulline, a post-translational modification implicated in various diseases, including rheumatoid arthritis. nih.gov

In Vitro Antimicrobial Efficacy

The antimicrobial potential of compounds based on the 2-hydroxybenzamide (salicylamide) scaffold has been explored against a variety of bacterial and fungal pathogens.

Research into derivatives of the 5-chloro-2-hydroxybenzamide structure has revealed specific antibacterial activity. One study investigated a series of novel sulfonamides synthesized from a 5-chloro-2-hydroxybenzoic acid scaffold. nih.govresearchgate.net The most potent compound identified in this series was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which demonstrated notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), which are Gram-positive bacteria. nih.govresearchgate.net However, the efficacy of these specific derivatives against other tested bacterial strains was reported to be weaker. nih.govresearchgate.net Other studies on different 2-hydroxybenzamide derivatives have shown activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. researchgate.net

| Compound | Bacterial Strain | Gram Stain | Activity (MIC in µmol/L) | Source |

|---|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-sensitive & Methicillin-resistant) | Positive | 15.62–31.25 | nih.govresearchgate.net |

The antifungal potential of the this compound scaffold appears to be variable and dependent on the specific derivative. Studies on sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid found that they exhibited almost no antifungal potency. nih.govresearchgate.net Conversely, other research on different novel 2-hydroxybenzamide derivatives reported good activity against the fungal species Candida albicans. researchgate.net

A structurally related compound, 2-chloro-N-phenylacetamide, has demonstrated antifungal activity against strains of Aspergillus flavus, with a minimum inhibitory concentration (MIC) ranging from 16 to 256 µg/mL. scielo.br The proposed mechanism for this related amide involves binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br Fungal cell walls and membranes are common targets for antifungal agents, with mechanisms often involving the inhibition of essential components like β-glucans and chitin (B13524) or the disruption of membrane integrity. mdpi.com

| Compound Class/Specific Compound | Fungal Species | Reported Activity | Source |

|---|---|---|---|

| Sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid | Not specified | Almost no antifungal potency | nih.govresearchgate.net |

| Novel 2-hydroxybenzamide derivatives | Candida albicans | Good activity | researchgate.net |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL | scielo.br |

Antimycobacterial Activity

The search for novel antitubercular agents has led to the investigation of various chemical scaffolds, including derivatives related to this compound. Studies have explored the antimycobacterial potential of compounds featuring the 5-chloro-2-hydroxybenzoic acid or 5-chloro-2-hydroxybenzamide core structure.

A series of novel sulfonamides incorporating these scaffolds were synthesized and evaluated for their in vitro activity against several mycobacterial species. nih.govsci-hub.se One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values between 15.62 and 31.25 µmol/L. nih.govsci-hub.se Furthermore, certain derivatives showed promising activity against Mycobacterium kansasii. nih.govsci-hub.se Salicylanilide (B1680751) derivatives, which share a structural resemblance, have also shown excellent antibacterial activity, including against drug-sensitive and multidrug-resistant Mycobacterium species. sci-hub.se

In a separate investigation, a series of 5-chloro-N-phenylpyrazine-2-carboxamides were screened against Mycobacterium tuberculosis H37Rv, M. kansasii, and two strains of M. avium. researchgate.net Most of these compounds were active against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. researchgate.net Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was effective against all tested strains. researchgate.net These findings underscore the potential of the 5-chloro-salicylamide scaffold as a basis for developing new antimycobacterial agents.

Table 1: Antimycobacterial Activity of Related Compounds

| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | nih.gov, sci-hub.se |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 1.56–6.25 µg/mL | researchgate.net |

In Vitro Antiproliferative and Cytotoxic Effects on Cell Lines

Evaluation against Leukemic Cell Lines

Derivatives of salicylamide have demonstrated significant antiproliferative effects against various leukemic cell lines. Research into a salicylanilide derivative, IMD-0354, revealed that it could induce apoptosis in chronic lymphocytic leukemia (CLL) cells and suppress the survival of adult T-cell leukemia cells in vitro. nih.gov

Further studies on different related structures have reinforced these findings. Pyridine-based hydroxamates and 2'-aminoanilides, developed as histone deacetylase (HDAC) inhibitors, were shown to induce apoptosis and cytodifferentiation in human acute myeloid leukaemia U937 cells. researchgate.net In another study, the salicylanilide derivative N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide was found to have the most significant cytotoxicity against HL-60 acute promyelocytic leukemia cells among the tested compounds. researchgate.net These investigations highlight the potential of the broader salicylamide and salicylanilide classes as scaffolds for developing agents targeting leukemia.

Assessment against Other Cancer Cell Lines (e.g., breast cancer, neuroblastoma)

The antiproliferative potential of salicylamide derivatives extends to solid tumors, including breast cancer and neuroblastoma. The salicylanilide derivative IMD-0354 was shown to inhibit the growth of human breast cancer cell lines, including MDAMB-231 and MCF-7. nih.gov Similarly, another study found that a series of N-(benzimidazol-2-yl)-substituted benzamide derivatives displayed significant antiproliferative activity against MCF7 cancer cells. acgpubs.org Specifically, a derivative with a methoxy (B1213986) substituent, compound 9 , was identified as the most active agent against this cell line. acgpubs.org

In the context of neuroblastoma, various studies have evaluated the chemosensitivity of cell lines like SK-N-SH and SH-SY5Y to a range of cytotoxic drugs. researchgate.netnih.gov While direct data on this compound is limited, research on related structures provides valuable insights. For example, hydroxytyrosyl oleate, a phenolic compound, demonstrated dose-dependent anti-proliferative effects on SH-SY5Y human neuroblastoma cells, which were linked to the induction of apoptosis. mdpi.com

Table 2: Antiproliferative Activity against Breast and Neuroblastoma Cell Lines

| Compound/Derivative Class | Cell Line | Effect | Source |

|---|---|---|---|

| IMD-0354 (Salicylanilide) | MCF-7, MDAMB-231 (Breast) | Growth inhibition | nih.gov |

| N-(benzimidazol-2-yl)-4-methoxybenzamide | MCF7 (Breast) | Significant antiproliferative activity | acgpubs.org |

| 5-Chloro-N-(4-(N-(4-(trifluoromethyl) phenyl)sulfamoyl)phenethyl)salicylamide | MCF-7 (Breast) | Remarkable activity | ekb.eg |

Modulation of Cell Cycle Progression (for related compounds)

A key mechanism underlying the anticancer potential of salicylamide-related compounds is their ability to modulate the cell cycle. Several studies have demonstrated that these derivatives can induce cell cycle arrest at critical checkpoints, thereby preventing cancer cell proliferation.

For instance, the salicylanilide IMD-0354 was found to induce cell cycle arrest in the G1/G0 phase in human breast cancer cells. nih.gov Another related compound, sodium salicylate (B1505791), was observed to significantly inhibit the progression of pancreatic cancer cells from the G1 to the S phase, an effect associated with the reduced expression of cyclin D1. nih.gov Similarly, acetylsalicylic acid (ASA) treatment in a hepatic carcinogenesis model led to an attenuation in the induction of cyclin E and cyclin D1, along with increased levels of the cell cycle inhibitors p21 and p27, effectively blocking the G0/G1 checkpoint. nih.gov

Other derivatives can induce arrest at different phases. A chalcone (B49325) derivative was shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells. mdpi.com This effect was linked to the modulation of proteins such as p21 and a reduction in the phosphorylation of the retinoblastoma protein (Rb). mdpi.com The ability of these compounds to interfere with key cell cycle regulators like cyclins, cyclin-dependent kinases (CDKs), and their inhibitors (e.g., p21, p27) is a crucial aspect of their antiproliferative action. nih.govnih.govmdpi.com

Investigation of Other Molecular Target Engagements

Selective Inhibition of Interleukin Production (for salicylamide derivatives)

Beyond direct cytotoxicity, salicylamide derivatives have been investigated for their immunomodulatory properties, particularly the selective inhibition of pro-inflammatory cytokine production. Research has shown that salicylanilides can act as selective inhibitors of Interleukin-12 (IL-12) p40 subunit production in stimulated dendritic cells. oregonstate.edunih.gov The IL-12p40 subunit is a component of both IL-12 and IL-23, cytokines that play a significant role in inflammatory diseases. oregonstate.edunih.gov Notably, medicinal chemistry efforts resulted in salicylanilides that could block IL-12p40 production while having less effect on IL-6 production, demonstrating enhanced selectivity. oregonstate.edunih.gov

This inhibitory effect is not limited to IL-12. Studies using acetylsalicylic acid (ASA) and salicylic (B10762653) acid found that these compounds could selectively reduce the expression and secretion of IL-4 in human T cells, without affecting other cytokines like IL-2 or interferon-gamma. nih.gov Further investigation into ASA's mechanism revealed that it inhibits the secretion of the IL-12 heterodimer and p40 monomer, which was associated with the downregulation of IL-12p40 mRNA expression through the inhibition of NF-κB activation. nih.gov This ability to selectively target the production of key cytokines highlights a distinct pharmacological potential for salicylamide-related structures in modulating immune responses.

Inhibition of Protein Kinases (e.g., EGFR PTK for salicylamide derivatives)

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and apoptosis. The aberrant activity of certain protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase (PTK), is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.comnih.gov Salicylamide and its derivatives, particularly salicylanilides, have been investigated as inhibitors of EGFR PTK. huji.ac.il

The rationale behind exploring salicylanilides as EGFR inhibitors stems from their structural characteristics. A strategy employing a pseudo six-membered ring, formed through intramolecular hydrogen bonding in salicylanilides, has been proposed to mimic the planar pyrimidine (B1678525) ring found in established quinazoline-based EGFR inhibitors. huji.ac.il Furthermore, the incorporation of specific chemical moieties, such as an acrylamido group, is intended to target key amino acid residues, like Cys-773, within the EGFR active site, leading to irreversible inhibition. huji.ac.il

Research has led to the synthesis of various acryloylamino-salicylanilides, with some demonstrating significant activity as EGFR inhibitors. huji.ac.il Studies on salicylamide analogues have also been conducted to explore their potential as EGFR tyrosine kinase inhibitors, with some compounds exhibiting inhibitory activity in the micromolar range. nih.gov For instance, certain salicylamide analogs with 4'-substitutions have shown promising efficacy against EGFR. nih.gov

Table 1: EGFR PTK Inhibition by Representative Salicylamide and Salicylanilide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Salicylamide Analogue | Compound with 4'-substitution | > 1 | nih.gov |

| Acryloylamino-salicylanilide | Not Specified | Good Activity | huji.ac.il |

| Benzofuran-nicotinonitrile | Derivative 11 | 0.81 | ekb.eg |

| Benzofuran-nicotinonitrile | Derivative 3 | 0.93 | ekb.eg |

| Benzofuran-nicotinonitrile | Derivative 2 | 1.09 | ekb.eg |

Poly (ADP-ribose) Glycohydrolase (PARG) Inhibition (for salicylamide derivatives)

Poly (ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of poly (ADP-ribose) (PAR) chains, which are synthesized by poly (ADP-ribose) polymerases (PARPs) in response to DNA damage. nih.gov The regulation of PAR levels is crucial for genome maintenance, and the inhibition of PARG represents a promising strategy in cancer therapy, potentially sensitizing cancer cells to DNA-damaging agents. nih.govarizona.edu

Salicylanilide derivatives have been identified as a chemical class with the potential to inhibit PARG. Initial screening efforts identified 3,5-dihalo-substituted salicylanilides as having inhibitory activity, suggesting that the hydroxyl group is a key feature for activity. Subsequent research focused on developing analogues with increased potency and selectivity for PARG.

It is noteworthy that some of these salicylanilide-based PARG inhibitors have also been found to inhibit PARP-1, indicating a degree of homology in the active sites of these two enzymes. This dual inhibition could present a novel therapeutic approach to modulating PAR metabolism.

While direct inhibitory data for this compound against PARG is not available in the reviewed literature, a study on salicylanilide derivatives provides valuable insight into the potential of this compound class. The initial hit compound, a 3,5-dihalo-substituted salicylanilide, demonstrated a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range.

Table 2: PARG Inhibition by a Representative Salicylanilide Derivative This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | IC₅₀ (µM) | Reference |

|---|

Structure Activity Relationship Sar Studies

Contribution of the Chloroacetyl Group to Biological Activity

The chloroacetyl moiety at the 5-position of the benzamide (B126) ring is a key feature that significantly influences the compound's mechanism of action. This group is not merely a passive substituent but an active participant in the molecule's interaction with biological systems.

The chloroacetyl group is a potent electrophile, rendering the entire molecule capable of acting as a covalent inhibitor. The chlorine atom serves as an effective leaving group, making the adjacent carbonyl carbon highly susceptible to attack by nucleophilic residues found in proteins, such as the thiol group of cysteine, the imidazole (B134444) of histidine, or the amine of lysine (B10760008). nih.gov This reaction results in the formation of a stable, covalent bond between the inhibitor and its biological target, often an enzyme. nih.gov

This process, known as covalent inhibition or inactivation, can lead to the irreversible loss of the target protein's function. nih.gov The mechanism often proceeds through an SN2 or SN1-like reaction pathway within the active site of an enzyme, which enhances the reaction rate compared to the reaction in solution. mdpi.com The formation of this covalent adduct can lead to prolonged and potent biological effects, as the inhibition is not easily reversed by dissociation. nih.gov

When compared to its non-chloroacetylated counterpart, 5-acetyl-2-hydroxybenzamide, the presence of the chlorine atom is expected to confer a different inhibitory profile. The non-chloroacetylated analogue would lack the reactive electrophilic center and would therefore be limited to forming non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with its target. Such interactions are reversible, and the inhibitor can freely associate and dissociate from the binding site.

In contrast, 5-(2-Chloroacetyl)-2-hydroxybenzamide can initially bind non-covalently, but this is followed by the formation of an irreversible covalent bond. This typically translates to a higher apparent potency and a longer duration of action.

Table 1: Theoretical Comparative Analysis of Chloroacetylated vs. Non-Chloroacetylated Analogues

| Feature | This compound | 5-Acetyl-2-hydroxybenzamide (Analogue) |

| Primary Moieties | 2-hydroxybenzamide, α-chloro ketone | 2-hydroxybenzamide, methyl ketone |

| Mechanism of Action | Covalent inhibitor | Reversible inhibitor |

| Key Interaction | Covalent bond formation with nucleophiles | Non-covalent (e.g., hydrogen bonding) |

| Binding Nature | Irreversible or slowly reversible nih.gov | Reversible |

| Expected Potency | Potentially higher due to covalent binding | Generally lower |

| Duration of Action | Long-lasting | Dependent on binding affinity (K |

Influence of Substitution Patterns on the Hydroxybenzamide Core

The hydroxybenzamide core, also known as a salicylamide (B354443) scaffold, provides the foundational structure for target recognition. Substitutions on this core, both on the aromatic ring and the amide nitrogen, critically modulate the compound's biological efficacy.

Studies on related N-benzoyl-2-hydroxybenzamides have shown that substituents on the phenyl rings significantly affect biological activity. For instance, bulky alkyl groups at the para-position of an N-benzoyl ring were found to enhance anti-plasmodial activity, suggesting the presence of a large hydrophobic pocket in the biological target. nih.gov In a series of antimicrobial sulfonamides built on a 5-chloro-2-hydroxybenzoic acid scaffold, the presence of the 5-chloro substituent was a common feature among the most active compounds against Staphylococcus aureus. nih.gov This indicates that halogen substitution at this position can be favorable for certain biological endpoints.

Modification of the amide nitrogen (N-substitution) is a powerful strategy for tuning the pharmacological properties of benzamide derivatives. nanobioletters.com The substituents can affect the molecule's lipophilicity, hydrogen bonding capacity, conformational flexibility, and metabolic stability. nih.govmdpi.com

In a series of N-benzoyl-2-hydroxybenzamides, substitution on the amide nitrogen with an N,N-diethylamino group resulted in the most potent and selective compound against malaria parasites, significantly more active than its N,N-dimethylamino or unsubstituted analogues. nih.gov This highlights that the size and nature of the N-substituent are critical for optimal interaction with the target. Furthermore, research on melatonin (B1676174) derivatives demonstrated that N-amide substitutions could significantly alter antioxidant activities, with different aryl groups modulating the ability to quench various radical species. mdpi.com A study on macrocyclic peptides showed that replacing an amide with a thioamide could improve permeability by reducing conformational flexibility and enhancing solvent shielding. nih.gov

Table 2: Effect of N-Amide Substitution on the Biological Activity of Benzamide Scaffolds

| Parent Scaffold | N-Substituent | Observed Effect | Biological Endpoint | Source |

| N-benzoyl-2-hydroxybenzamide | -H (unsubstituted) | Baseline activity | Antiprotozoal | nih.gov |

| N-benzoyl-2-hydroxybenzamide | N,N-dimethylamino | Good potency | Antiprotozoal (P. falciparum) | nih.gov |

| N-benzoyl-2-hydroxybenzamide | N,N-diethylamino | Most potent and selective in series | Antiprotozoal (P. falciparum) | nih.gov |

| Melatonin (indoleamide) | -H (acetyl group) | Baseline antioxidant activity | Antioxidant (ORAC assay) | mdpi.com |

| Melatonin (indoleamide) | Benzoyl | ~3x higher activity than parent | Antioxidant (ORAC assay) | mdpi.com |

| Melatonin (indoleamide) | 4-Bromobenzoyl | ~3x higher activity than parent | Antioxidant (ORAC assay) | mdpi.com |

Correlation between Structural Features and Specific Biological Endpoints

The specific combination of the chloroacetyl group and various substitutions on the hydroxybenzamide core has been correlated with several distinct biological activities.

Anticancer Activity : The ability of the chloroacetyl group to form covalent bonds with nucleophilic residues is a key feature for anticancer activity. Derivatives of this compound have shown potential as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division.

Antimicrobial Activity : The 5-chloro-2-hydroxybenzamide scaffold is integral to the activity of certain antimicrobial agents. In one study, a series of sulfonamides were synthesized from this scaffold, and their antimicrobial properties were evaluated. The results showed a clear link between the molecular structure and antibacterial efficacy. nih.govresearchgate.net

Table 3: Antimicrobial Activity of a 5-chloro-2-hydroxybenzamide Derivative

| Compound | Target Strain | MIC (μmol/L) | Structural Features | Source |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (methicillin-sensitive) | 15.62 | 5-chloro-2-hydroxybenzamide core, N-substituted with a sulfamoyl-phenyl-pyrimidine moiety. | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (methicillin-resistant) | 31.25 | 5-chloro-2-hydroxybenzamide core, N-substituted with a sulfamoyl-phenyl-pyrimidine moiety. | nih.gov |

Antiprotozoal Activity : Research on related N-benzoyl-2-hydroxybenzamides has established a strong correlation between specific substitutions and activity against parasites like Plasmodium falciparum (malaria). nih.gov Bulky, electron-donating groups on the N-benzoyl ring were particularly effective.

Table 4: Antiprotozoal Activity of N-benzoyl-2-hydroxybenzamide Analogues

| Compound ID | Key Structural Feature (para-substituent on N-benzoyl ring) | IC | Source |

| 1d | tert-Butyl | 0.38 | nih.gov |

| 1e | Phenyl | 1.6 | nih.gov |

| 1r | N,N-diethylamino | 0.09 | nih.gov |

| 1q | N,N-dimethylamino | 0.32 | nih.gov |

Relationship between Lipophilicity and Biological Activity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to bind to its target receptor. nih.gov

In the context of salicylamide derivatives, a clear relationship between lipophilicity and biological activity has been observed in various studies. For instance, in a series of salicylanilide-based peptidomimetics, anticancer activity against the human monocytic leukemia cell line THP-1 was found to increase with rising lipophilicity. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) studies on a series of benzimidazolyl-retrochalcones demonstrated that increased lipophilicity, along with electronic energy, contributes to enhanced anticancer activity against HCT-116 colon cancer cells. mdpi.com

However, the relationship is not always linear. An optimal range of lipophilicity is often required for maximal biological activity. For a series of cyclic C5-curcuminoids, compounds with logP values between 3.22 and 4.63 were found to be the most effective against Jurkat and MCF-7 cancer cell lines. acs.org This suggests that while a certain degree of lipophilicity is necessary for membrane permeability and target engagement, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, ultimately reducing bioavailability and efficacy. nih.gov According to Lipinski's Rule of 5, a widely used guideline in drug discovery, an orally administered drug should ideally have a logP value of less than 5. rsc.org

The following table illustrates the lipophilicity (expressed as calculated logP values) and the corresponding anticancer activity (IC50) for a series of hypothetical 5-(2-substituted-acetyl)-2-hydroxybenzamide analogs to demonstrate this principle.

| Compound | Substituent (R) | cLogP | IC50 (µM) on a Cancer Cell Line |

| 1 | -Cl | 2.1 | 15.2 |

| 2 | -F | 1.8 | 20.5 |

| 3 | -Br | 2.3 | 12.8 |

| 4 | -I | 2.7 | 10.1 |

| 5 | -CH3 | 2.4 | 18.7 |

| 6 | -OCH3 | 2.2 | 22.4 |

| 7 | -Ph | 3.5 | 5.6 |

| 8 | -NH-Ph | 3.2 | 8.3 |

This table is illustrative and based on general SAR principles for similar compound classes.

Design Principles for Enhancing Potency and Selectivity based on Structural Modifications

The rational design of more potent and selective analogs of this compound involves strategic structural modifications. These modifications are aimed at optimizing interactions with the target protein while minimizing off-target effects. Key design principles include:

Modification of the Chloroacetyl Group: The chloroacetyl group is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of target enzymes. researchgate.net Replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) can modulate the reactivity and binding affinity. For instance, bromoacetyl derivatives are often more reactive than their chloroacetyl counterparts. Further modifications, such as replacing the chloroacetyl group with other Michael acceptors, can also be explored to fine-tune reactivity and selectivity.

Substitution on the Benzene (B151609) Ring: The electronic and steric properties of substituents on the aromatic ring can significantly influence biological activity. Electron-withdrawing groups, for example, can enhance the acidity of the phenolic hydroxyl group, which may be important for binding to certain targets. mdpi.com In a study of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, the nature of the substituent at the para position of the C-ring played a crucial role in the antiproliferative activity against different cancer cell lines.

Modification of the Amide Moiety: The primary amide group can be substituted with various alkyl or aryl groups to explore new interactions with the target and to modulate the compound's physicochemical properties, including lipophilicity and solubility. This can lead to improved potency and a better ADMET profile.

Introduction of Additional Functional Groups: Adding hydrogen bond donors or acceptors can create new interactions with the target protein, potentially increasing binding affinity and selectivity. For example, introducing a hydroxyl group could lead to the formation of a new hydrogen bond with the target.

SAR Insights from Related Benzamide and Salicylamide Derivatives

The broader families of benzamides and salicylamides provide a rich source of SAR information that can be applied to the design of novel this compound derivatives.

Studies on various salicylanilides, which are N-phenyl derivatives of salicylamide, have revealed several key SAR trends. For instance, the nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings are critical for their anticancer activity. mdpi.com Halogenated salicylanilides have shown promise as repurposed anticancer agents. The presence of electron-withdrawing groups on the salicylanilide (B1680751) scaffold can be important for their activity, possibly by facilitating the delocalization of the negative charge on the phenolate, which is relevant for their mechanism of action as mitochondrial uncouplers. mdpi.com

In the benzamide series, structure-activity relationship studies on Mycobacterium tuberculosis QcrB inhibitors showed that small, electron-rich substituents at the C-5 position of the benzamide core were generally more potent. mdpi.com Furthermore, secondary amides were found to be more active than the corresponding primary amides in that particular series. mdpi.com

QSAR analyses of salicylamide isosteres have also highlighted the importance of electronic properties in determining their biological activity. mdpi.com These findings underscore the value of considering electronic effects, in addition to lipophilicity and steric factors, when designing new analogs.

The following table summarizes SAR insights from related salicylamide and benzamide derivatives, which can inform the design of new analogs based on the this compound scaffold.

| Compound Class | Structural Modification | Impact on Biological Activity |

| Salicylanilides | Halogenation of the aromatic rings | Often enhances anticancer activity. |

| Salicylanilides | Electron-withdrawing groups | Can increase mitochondrial uncoupling activity. mdpi.com |

| 5-Substituted Benzamides | Small, electron-rich groups at C-5 | Increased potency against M. tuberculosis QcrB. mdpi.com |

| Benzamides | Secondary vs. Primary Amide | Secondary amides showed higher potency in a specific series. mdpi.com |

| Salicylamide Isosteres | Electronic properties of substituents | Significant influence on antitubercular activity. mdpi.com |

Computational Approaches and Molecular Interactions

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in predicting the binding mode and affinity of a ligand for a target protein.

While specific molecular docking studies on 5-(2-Chloroacetyl)-2-hydroxybenzamide are not extensively detailed in the available literature, research on closely related salicylamide (B354443) derivatives provides valuable insights into its potential targets and binding interactions. For instance, derivatives of 5-chlorosalicylamide (B1209129) have been investigated as potential anticancer agents, with tubulin being a key target. nih.govrsc.org Molecular docking studies on these related compounds help to predict their binding affinity and orientation within the colchicine-binding site of tubulin. nih.gov

The structural features of this compound, particularly the chloroacetyl and hydroxyl groups, suggest its potential to interact with various biological targets. The chloroacetyl group can act as a reactive center, potentially forming covalent bonds with nucleophilic residues in proteins, while the hydroxyl and amide moieties can participate in hydrogen bonding. nih.gov

Table 1: Predicted Binding Affinities of Related Benzamide (B126) Derivatives with Target Proteins

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Amylase | -7.9 to -9.8 | nih.gov |

| Cyclic Lipopeptides (Iturin A, Fengycin, Surfactin) | β-Tubulin | -6.3 to -7.0 | mdpi.com |

This table presents data from studies on related benzamide and cyclic lipopeptide compounds to illustrate the application of molecular docking in predicting binding affinities. Specific data for this compound was not available in the searched literature.

The identification of key amino acid residues within a protein's binding site that interact with a ligand is a critical outcome of molecular docking studies. For salicylamide derivatives targeting tubulin, docking simulations have indicated interactions with residues in the colchicine-binding site. nih.gov

In studies of other benzamide derivatives, specific interacting residues have been identified. For example, in the case of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed interactions with key residues in the active sites of α-glucosidase and α-amylase. nih.gov Similarly, for cyclic lipopeptides binding to β-tubulin, residues such as Pro274, Thr276, and Glu27 have been identified as being crucial for the interaction. mdpi.com The reactive chloroacetyl group of this compound suggests a high potential for covalent interaction with nucleophilic amino acid residues like cysteine or histidine within a binding pocket.

The stability of a ligand-protein complex is significantly influenced by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. The 2-hydroxybenzamide scaffold is capable of forming key hydrogen bonds. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites. nih.gov

In docking studies of related benzamide derivatives with α-glucosidase and α-amylase, the formation of multiple hydrogen bonds and hydrophobic interactions with active site residues was observed. nih.govresearchgate.net For instance, the oxygen and nitrogen atoms in the benzamide structure are often involved in hydrogen bonding, while the aromatic rings can participate in hydrophobic and π-π stacking interactions. nih.govresearchgate.net The analysis of these interaction networks is fundamental to understanding the specificity and affinity of the ligand for its target.

Molecular Dynamics Simulations for Ligand-Protein Stability

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

A QSAR study on a series of 49 isosteric salicylamide derivatives with antitubercular activity demonstrated the utility of this approach for this class of compounds. nih.govsigmaaldrich.com The study used quantum chemical descriptors to develop robust QSAR models that could predict the activity against different Mycobacterium strains with high correlation coefficients. nih.gov Although this compound was not included in this particular study, the results indicate that QSAR modeling is a viable strategy for exploring the structure-activity relationships of salicylamide derivatives. For anticancer salicylamides, QSAR studies could help in designing new derivatives with improved potency. nih.gov

Table 2: QSAR Model Performance for Antitubercular Salicylamide Isosteres

| Mycobacterium Strain | r² (Coefficient of Determination) | q² (Cross-validated r²) | Reference |

| Mycobacterium tuberculosis | 0.92 | 0.89 | nih.gov |

| Mycobacterium avium | 0.84 | 0.78 | nih.gov |

| Mycobacterium kansasii | 0.80 | 0.56 | nih.gov |

This table summarizes the statistical performance of QSAR models for a series of salicylamide isosteres, highlighting the predictive power of such models.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While specific virtual screening campaigns using this compound as a template have not been reported, the principles of this approach are highly relevant for the discovery of new analogs.

Ligand-based virtual screening could be employed, starting with the known structure of this compound, to identify compounds with similar structural or chemical features from large databases. nih.gov Structure-based virtual screening would involve docking a library of compounds into the binding site of a potential target protein to identify new scaffolds that could interact with the target in a similar manner to the parent compound. nih.gov These approaches are instrumental in expanding the chemical space around a known active compound to discover novel and potentially more potent analogs.

Applications in Chemical and Biological Research

Utility as a Synthetic Intermediate in Organic Chemistry

As a versatile building block, 5-(2-Chloroacetyl)-2-hydroxybenzamide plays a crucial role in the field of organic synthesis. Its reactive nature allows chemists to construct more elaborate molecular architectures, leading to the development of novel compounds with potential therapeutic applications.

Precursor for More Complex Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. pharmaffiliates.com It is recognized as a building block for creating bioactive molecules that can interact with biological targets. For instance, it is an important intermediate in the synthesis of the antihypertensive drug Labetalol. pharmaffiliates.comgoogle.com

The compound's utility extends to the development of potential anticancer agents. Derivatives synthesized from this precursor have been shown to inhibit tubulin polymerization in cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Furthermore, research has demonstrated that certain derivatives are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its role as a precursor for new antimicrobial agents.

Table 1: Examples of Pharmaceutical Derivatives from this compound Scaffolds

| Derivative Class | Therapeutic Area | Mechanism of Action / Target |

|---|---|---|

| N-substituted salicylamides | Anticancer | Inhibition of tubulin polymerization, apoptosis induction. nih.gov |

| Salicylamide (B354443) derivatives | Antimicrobial | Bactericidal effects against various strains, including MRSA. |

| Labetalol | Antihypertensive | Adrenergic receptor blockade. pharmaffiliates.comgoogle.com |

Scaffold for Novel Chemical Entity Synthesis

The molecular framework of this compound is an ideal scaffold for the synthesis of novel chemical entities. Medicinal chemists utilize its core structure to design and create a variety of new compounds by introducing different functional groups. researchgate.net Modifications to the hydroxybenzamide scaffold, such as adding substituents to the phenyl ring or the amide nitrogen, can influence properties like solubility, melting point, and biological activity.

For example, incorporating thiazolidin-2,4-dione moieties into the hydroxybenzamide structure has been shown to confer antioxidant properties. The development of new sulfonamide derivatives containing a salicylamide core is another area of active research, with these novel compounds being tested for their anticancer activity against human cancer cell lines. nih.gov The synthesis of these new entities often involves reacting 5-chlorosalicylic acid with various amines to produce a range of N-substituted salicylamide derivatives. nih.govmdpi.com This strategic modification of the parent scaffold allows for the exploration of new chemical space and the potential discovery of compounds with unique pharmacological profiles. nih.gov

Application as a Probe in Biochemical Investigations

The reactivity of the chloroacetyl group makes this compound a valuable tool for studying biological systems at the molecular level.

Tool for Studying Enzyme Kinetics and Reaction Mechanisms

This compound and its derivatives are utilized in the study of enzyme kinetics and mechanisms. The chloroacetyl functional group is an electrophilic moiety that can react with nucleophilic amino acid residues, such as cysteine or histidine, within the active site of an enzyme. nih.gov This reaction forms a stable, covalent bond between the compound and the enzyme, leading to irreversible inhibition.

By observing the rate of this inhibition, researchers can gain insights into the enzyme's mechanism of action and the characteristics of its active site. nih.gov This covalent modification allows for the study of enzyme-ligand interactions and the elucidation of biological pathways. For instance, derivatives of salicylamide have been shown to inhibit key oncogenic signaling pathways, including those involving the erbB-2 tyrosine kinase receptor and matrix metalloproteinases, which are crucial in cancer progression. The ability to covalently modify and inhibit specific enzymes makes this class of compounds powerful probes for biochemical research.

Reagent for Protein Modification and Labeling Studies

The capacity of the chloroacetyl group to form covalent bonds with proteins makes this compound a useful reagent for protein modification and labeling. researchgate.net This process, often termed bioconjugation, allows for the attachment of specific tags, probes, or other molecules to proteins. researchgate.net The chloroacetyl group reacts specifically with nucleophilic side chains of amino acids like cysteine and histidine. nih.gov

This targeted reactivity enables researchers to label proteins with fluorescent dyes, biotin, or other reporter molecules, facilitating the study of protein localization, interaction, and dynamics within a cell. nih.govresearchgate.net While iodoacetamides are commonly used for cysteine modification, chloroacetyl groups offer a similar reactivity profile for creating stable thioether linkages. acs.org This chemical modification strategy is a powerful method for preparing functionalized proteins for a wide array of applications in proteomics and cellular biology. nih.govresearchgate.net

Role in Analytical Chemistry as a Reference Standard

In the field of analytical chemistry, this compound serves as a reference standard. pharmaffiliates.comlgcstandards.com Reference standards are highly purified compounds used to ensure the accuracy and reliability of analytical tests. sigmaaldrich.com This compound is available from various suppliers as a pharmaceutical standard, impurity reference, or intermediate, indicating its use in quality control (QC) laboratories. pharmaffiliates.comlgcstandards.comsimsonpharma.com

For example, it can be used in High-Performance Liquid Chromatography (HPLC) to identify and quantify related substances in pharmaceutical products. nih.gov In the analysis of drugs like Labetalol, this compound may be used as a reference for a potential impurity or a synthetic precursor. pharmaffiliates.com Its availability as a certified reference material (CRM) or secondary standard provides a benchmark for method validation and routine analysis in the pharmaceutical industry, ensuring that products meet regulatory requirements. lgcstandards.comsigmaaldrich.com

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 33254-88-5 | nih.govpharmaffiliates.comlgcstandards.com |

| Molecular Formula | C₉H₈ClNO₃ | nih.govpharmaffiliates.comlgcstandards.com |

| Molecular Weight | 213.62 g/mol | nih.govpharmaffiliates.comlgcstandards.com |

| IUPAC Name | This compound | nih.gov |

Future Research Directions for 5 2 Chloroacetyl 2 Hydroxybenzamide

Exploration of Novel Synthetic Methodologies for Derivatives

The future development of therapeutics derived from 5-(2-chloroacetyl)-2-hydroxybenzamide hinges on the advancement of synthetic methodologies. While the conventional synthesis involves the acylation of 2-hydroxybenzamide with chloroacetyl chloride, research is moving towards more efficient and diverse strategies.

Future exploration should focus on:

Microwave-Assisted Synthesis: For related N-substituted 2-hydroxybenzamides, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining comparable yields. mdpi.com Applying this high-speed, efficient technique to the synthesis of this compound derivatives could accelerate the discovery process.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and product consistency. Developing flow-based protocols for the chloroacetylation of salicylamide (B354443) and subsequent derivatization could enable more controlled and automated production of compound libraries for screening.

Diversification of the Scaffold: The core structure can be modified at several points. The chloroacetyl group is a key reactive handle for introducing a wide array of functionalities through nucleophilic substitution with amines or thiols to form amides and thioethers, respectively. Furthermore, modifications to the benzamide (B126) ring or the amide nitrogen can significantly influence the compound's physicochemical properties and biological activity. Research into novel catalytic methods, such as C-H activation, could provide new ways to functionalize the aromatic ring, leading to previously inaccessible analogues.

A study focused on creating new 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives demonstrated the synthesis of esters and hydrazides from a 5-chloro-2-hydroxy-N-phenylbenzamide starting material, highlighting a pathway for creating diverse molecular structures. researchgate.net

Identification of Undiscovered Biological Targets

While derivatives of this compound have shown promise as anticancer agents that inhibit tubulin polymerization, the full spectrum of its biological targets remains largely unexplored. The compound's reactive chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, suggesting it could act as an irreversible inhibitor for a variety of enzymes.

Future research should aim to:

Proteome-Wide Screening: Employing activity-based protein profiling (ABPP) and chemoproteomic techniques can help identify the direct protein targets of this compound and its derivatives within the cellular environment. This can uncover novel mechanisms of action and new therapeutic indications.

Antiviral Potential: The broader class of salicylamide derivatives, such as niclosamide (B1684120) and nitazoxanide, exhibits broad-spectrum antiviral activities against a range of RNA and DNA viruses. nih.gov Given this precedent, this compound should be investigated as a scaffold for developing new antiviral agents. Screening against viral proteases, polymerases, or entry mechanisms could reveal new therapeutic avenues.

Enzyme Inhibition: The benzamide structure is a common motif in many enzyme inhibitors. Systematic screening of this compound derivatives against panels of enzymes, such as kinases, proteases, and metabolic enzymes, could identify unexpected and potent inhibitory activities.

Development of Selective and Potent Analogues with Defined Mechanisms of Action

A key future direction is the rational design of analogues that are not only potent but also highly selective for a specific biological target, which is crucial for minimizing off-target effects. This involves a deep understanding of structure-activity relationships (SAR).

Key areas for development include:

Target-Specific Modifications: Once a biological target is validated, derivatives can be optimized. For instance, in the development of lysine (B10760008) deacetylase (KDAC) inhibitors, a benzamide headgroup was systematically modified to improve selectivity. nih.gov A similar approach can be applied to this compound, where the salicylamide head interacts with the target and the tail is modified to enhance potency and selectivity.

Covalent Inhibitors: The chloroacetyl group is a reactive electrophile, making the scaffold ideal for designing targeted covalent inhibitors. By positioning this group to react with a non-catalytic cysteine or other nucleophilic residue near the active site of a target protein, researchers can create highly specific and long-acting inhibitors.

SAR Studies: Systematic synthesis and testing of analogue libraries are essential. For example, research on related benzamides as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) revealed that specific substitutions, like a 3-methoxybenzamide (B147233) group, were critical for high potency. nih.gov Similar detailed SAR studies on this compound derivatives are needed to define the optimal substituents for any given target.

| Derivative Type | Modification Strategy | Potential Therapeutic Target | Reference |

| N-Substituted Benzamides | Altering the substituent on the amide nitrogen. | Acetylcholinesterase (AChE), β-secretase (BACE1) | nih.gov |

| Alkoxy-Linked Derivatives | Reaction at the 2-hydroxy position to add alkoxy linkers. | Bacterial enzymes | researchgate.net |

| Vinyl-Linker Analogues | Incorporation of a vinyl group in the linker region. | Lysine Deacetylases (KDACs) | nih.gov |

| Thiazolidin-2,4-dione Hybrids | Covalent attachment of a thiazolidin-2,4-dione moiety. | Reactive Oxygen Species (Antioxidant) |

Integration of Advanced Computational Design Strategies

To accelerate the drug discovery process and reduce reliance on costly and time-consuming high-throughput screening, advanced computational methods are indispensable.

Future research should integrate:

In Silico Screening: Virtual screening of large compound libraries against the three-dimensional structures of known or predicted biological targets can prioritize which this compound derivatives are most likely to be active, streamlining synthesis and testing efforts.

De Novo Molecular Design: Computational tools like SPROUT have been successfully used to design novel benzamide-based enzyme inhibitors from the ground up. nih.gov Applying such de novo design algorithms can help conceptualize entirely new derivatives of this compound tailored to fit the specific topology of a target's active site.

Molecular Dynamics (MD) Simulations: MD simulations can predict how a designed analogue will bind to its target protein and assess the stability of the resulting complex. nih.gov This method can elucidate the mechanism of action at an atomic level, for example, by showing how a ligand might alter the flexibility and function of an enzyme. nih.gov These simulations are crucial for refining lead compounds and understanding the molecular basis of their activity.

Investigation into Multi-Targeted Pharmacological Profiles

The concept of "one drug, multiple targets" is gaining traction for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. The this compound scaffold is well-suited for the development of multi-targeted or dual-action inhibitors.

Future research should focus on:

Designing Dual Inhibitors: A recent study successfully designed novel benzamides that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's disease. nih.gov This provides a blueprint for developing derivatives of this compound that can simultaneously modulate two or more disease-relevant targets.

Polypharmacology Profiling: As new derivatives are synthesized, they should be profiled against a broad panel of targets to identify any intended or unintended multi-target activities. An analogue designed for a specific kinase, for example, might also inhibit a related kinase involved in a complementary signaling pathway, which could lead to synergistic therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Chloroacetyl)-2-hydroxybenzamide, and how can reaction yields be maximized?

- Methodology :

- Alkylation strategy : Use 2-bromoacetyl derivatives (e.g., 5’-(2-bromoacetyl)-2’-hydroxybenzamide) as alkylating agents under basic conditions (e.g., K₂CO₃ in DMF or THF). Stir at room temperature for 12–24 hours, followed by heating (e.g., 80°C for 4 hours) to drive the reaction to completion. Yields up to 95% have been reported under optimized conditions .

- Solvent selection : Mixed solvents (THF/methanol/water) improve solubility of intermediates and reduce side reactions .

- Purification : Recrystallization from DMSO or ethanol/water mixtures enhances purity.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Spectroscopic techniques :

- ¹H NMR : Key signals include aromatic protons (δ 7.49–8.01 ppm), hydroxybenzamide OH (δ 5.85 ppm), and chloroacetyl CH₂ (δ 4.78 ppm) in DMSO-d₆ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 311 [M+1] via EI-MS) confirm molecular weight .

- Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₀N₄O₃S₂ requires C:42.57%, H:3.25%, N:18.05%) .

Q. What are the critical parameters for maintaining stability during storage and handling of this compound?

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent decomposition of the chloroacetyl group .

- Handling : Use flame-retardant antistatic lab coats and nitrile gloves. Avoid skin contact due to potential reactivity of the chloroacetyl moiety .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against bacterial biofilms?

- Experimental design :

- Biofilm assays : Use Staphylococcus aureus or Pseudomonas aeruginosa in 96-well plates with crystal violet staining to quantify biofilm biomass. Compare inhibition rates against DMSO (negative control) and known biofilm disruptors (positive controls) .

- Dose-response studies : Test concentrations from 1–100 µM. Include time-kill assays to assess dynamic biofilm eradication.

- Mechanistic studies : Perform proteomic analysis to identify GroEL/ES chaperone inhibition, a target for biofilm disruption .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Root-cause analysis :

- Purity verification : Use HPLC (≥97% purity) to rule out impurities affecting bioactivity .

- Strain variability : Test across multiple bacterial strains (e.g., Gram-positive vs. Gram-negative) to identify species-specific effects.

- Assay standardization : Adopt CLSI guidelines for MIC/MBC determination to minimize protocol-driven discrepancies .

Q. How can computational methods guide the optimization of this compound derivatives for enhanced pharmacological properties?

- In silico approaches :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity using regression analysis.

- Docking simulations : Predict binding affinity to target proteins (e.g., bacterial chaperones) using AutoDock Vina .

- ADMET profiling : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.